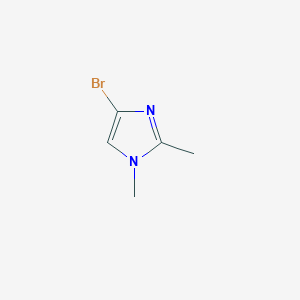

4-Bromo-1,2-dimethyl-1H-imidazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRKTLGQQTWOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428397 | |

| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850429-59-3 | |

| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,2-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1,2-dimethyl-1H-imidazole CAS number and properties

An In-Depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-imidazole: A Cornerstone Intermediate for Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, this compound has emerged as a high-value intermediate, prized for its versatile reactivity and its integral role in the architecture of numerous bioactive molecules.[1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, scalable synthesis, strategic applications, and safe handling protocols. The reliability of commercial sources for large quantities of this compound has been challenging, making a robust in-house understanding and synthesis capability critical for advancing clinical evaluations of drugs derived from it.[1]

Chemical Identity and Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its core imidazole structure is a "privileged" scaffold in medicinal chemistry, frequently appearing in molecules with significant biological activity.[2] The bromine atom at the C4 position provides a reactive handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions.[1][2]

Table 1: Core Properties and Identifiers

| Property | Value | Source(s) |

| CAS Number | 850429-59-3 | [3][4][5] |

| Molecular Formula | C₅H₇BrN₂ | [3][4][6] |

| Molecular Weight | 175.03 g/mol | [3] |

| Appearance | Solid | [6] |

| Melting Point | 40-44 °C | [7] |

| Boiling Point | 266.6 ± 13.0 °C (at 760 mmHg) | [7] |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

| InChI Key | FZRKTLGQQTWOMJ-UHFFFAOYSA-N | [6] |

| SMILES String | Cc1nc(Br)cn1C |

The Strategic Importance in Drug Discovery

The utility of this compound is demonstrated by its incorporation into a diverse array of potent and selective inhibitors targeting various enzymes and receptors implicated in human disease.[1] Its structural motif is a key component in the development of next-generation therapeutics.[1][8]

The compound serves as a foundational element for synthesizing molecules targeting a wide range of diseases, from cancer to inflammatory disorders.[1] This versatility makes it an indispensable tool in the drug discovery pipeline, enabling the rapid generation of compound libraries for lead identification and optimization.[2][9]

Figure 1: Key therapeutic targets enabled by this compound.

Synthesis and Manufacturing: Overcoming Key Challenges

The synthesis of this compound has historically been hampered by a significant challenge: the formation of regioisomers. Traditional methods involving the methylation of 5-bromo-2-methyl-1H-imidazole result in a mixture of the desired 4-bromo product and the undesired 5-bromo-1,2-dimethyl-1H-imidazole isomer, which requires difficult purification steps and leads to low yields (around 23%).[1]

A Modern, Scalable, and Cost-Effective Synthesis

To address these limitations, a robust and commercially viable synthesis was developed, which circumvents the issue of regioisomerism and delivers the product in high yield (approximately 92% on a kilogram scale).[1][10] This process is a self-validating system due to its high efficiency and selectivity.

The Causality Behind the Improved Method: The key innovation is the strategic selection of 1,2-dimethyl-1H-imidazole as the starting material.[1][11] This molecule has a pre-defined methylation pattern, eliminating the possibility of forming constitutional isomers during the subsequent bromination steps. The process then involves a selective debromination to yield the final, pure product.[1]

Figure 2: Optimized workflow for the scalable synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the validated, scalable synthesis reported by Vetrichelvan et al.[1]

Part A: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

-

Setup: To a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1,2-dimethyl-1H-imidazole (1.0 eq) and acetonitrile (10 vol).

-

Cooling: Cool the resulting solution to 0–5 °C in an ice bath.

-

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS, 2.2 eq) in acetonitrile (10 vol) to the reaction mixture over 2-3 hours, ensuring the internal temperature is maintained below 10 °C.

-

Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress using TLC or LC-MS.

-

Work-up: Once the reaction is complete, quench the mixture with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dibrominated intermediate.

Part B: Synthesis of this compound

-

Setup: In a separate dry flask under a nitrogen atmosphere, dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol).

-

Cooling: Cool the solution to 0–5 °C.

-

Debromination: Add isopropyl magnesium chloride (i-PrMgCl, 1.1 eq) dropwise, maintaining the temperature below 10 °C. The use of a Grignard reagent for selective debromination is a key step that leverages the differential reactivity of the two bromine atoms.[1]

-

Reaction: Stir the reaction at 0–5 °C for 1-2 hours.

-

Quenching and Isolation: Carefully quench the reaction with saturated ammonium chloride solution. Extract the product, and purify via column chromatography to afford pure this compound.

Chemical Reactivity and Derivatization Pathways

The synthetic power of this compound lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, and other complex moieties.

A prime example is its use in the synthesis of a casein kinase inhibitor, where the first step is a Suzuki-Miyaura coupling reaction.[1]

Figure 3: Typical Suzuki-Miyaura cross-coupling reaction involving the title compound.

This reactivity is fundamental to its role as a versatile building block, enabling chemists to rapidly construct complex molecular architectures and explore structure-activity relationships (SAR) in drug discovery programs.[2]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its toxicity. All procedures should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

Table 2: GHS Safety and Handling Information

| Category | Information | Source(s) |

| Pictogram | GHS06 (Skull and crossbones) | [12] |

| Signal Word | Danger | [12] |

| Hazard Class | Acute Toxicity 3 (Oral) | [12] |

| Hazard Statement | H301: Toxic if swallowed. | [12] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [12] |

| Storage | Store in a cool, dry, well-ventilated area in tightly sealed containers. | [13] |

| First Aid (Ingestion) | Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. | [13][14] |

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its value extends beyond its physical properties to its role as a critical enabler of pharmaceutical innovation. By understanding its synthesis, particularly modern methods that overcome historical challenges, and its reactive potential, researchers can fully leverage this compound to construct the next generation of complex and effective therapeutics. Its continued application in diverse drug discovery programs underscores its status as a cornerstone intermediate in the quest for novel medicines.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. scbt.com [scbt.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 850429-59-3 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | CAS#:850429-59-3 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy this compound | 850429-59-3 [smolecule.com]

- 10. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 11. researchgate.net [researchgate.net]

- 12. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Scalable and Cost-Effective Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole

Foreword: The Strategic Importance of 4-Bromo-1,2-dimethyl-1H-imidazole in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic synthesis of key building blocks is paramount to the efficient progression of drug candidates from discovery to clinical evaluation. This compound has emerged as a critical intermediate, finding its place in the core structure of a diverse array of bioactive molecules.[1][2] Its utility is demonstrated in the development of inhibitors for targets such as cathepsin K, xanthine oxidase, and various kinases, highlighting its significance in oncology, inflammatory diseases, and beyond.[1] However, the reliable and cost-effective procurement of this compound on a large scale has presented a significant bottleneck, often hampered by challenging synthetic routes that suffer from low yields and the formation of difficult-to-separate regioisomers.[3]

This technical guide provides an in-depth exploration of a robust, scalable, and economically viable synthetic route to this compound, moving beyond a simple recitation of steps to offer insights into the rationale behind the chosen methodology.[4][5][6][7] Our focus is on a process that is not only high-yielding but also amenable to the demands of industrial-scale production.

Deconstructing the Synthetic Challenge: Why a New Approach is Necessary

Historically, the synthesis of this compound has been approached via the methylation of 5-bromo-2-methyl-1H-imidazole. This method, however, is plagued by the formation of a mixture of regioisomers, leading to significant downstream purification challenges and a reduction in the overall yield of the desired product.[1] Such inefficiencies are magnified during scale-up, rendering this route suboptimal for commercial production.

A more logical and ultimately more effective strategy commences with the readily available and commercially viable starting material, 1,2-dimethylimidazole.[8] This approach circumvents the issue of regioisomeric impurities from the outset, laying the foundation for a more streamlined and efficient synthesis.

The Optimized Synthetic Pathway: A Two-Step, High-Yielding Process

The recommended scalable synthesis is a two-step process that begins with the exhaustive bromination of 1,2-dimethylimidazole, followed by a selective debromination to yield the target compound. This method has been demonstrated to be effective on scales ranging from 100 grams to 1 kilogram, with an impressive isolated yield of approximately 92%.[3]

Figure 1: Optimized two-step synthesis of this compound.

Step 1: Exhaustive Bromination of 1,2-dimethylimidazole

The initial step involves the dibromination of 1,2-dimethylimidazole at the 4 and 5 positions of the imidazole ring. This is achieved using N-Bromosuccinimide (NBS) in a suitable solvent such as Dimethylformamide (DMF).

Experimental Protocol:

-

To a solution of 1,2-dimethylimidazole in DMF, add N-Bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for approximately 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.

Causality and Expertise: The choice of NBS as the brominating agent is critical. It is a solid, making it easier to handle on a large scale compared to liquid bromine, and the reaction conditions are mild. DMF is an excellent solvent for this reaction, facilitating the dissolution of the starting material and reagents. The 80% yield for this step is robust and reproducible.[7]

Step 2: Selective Monodebromination

The key to this scalable synthesis lies in the highly selective monodebromination of the 4,5-dibromo intermediate to yield the desired this compound. This is accomplished using a Grignard reagent, specifically isopropyl magnesium chloride (iPrMgCl).

Experimental Protocol:

-

Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole in anhydrous Tetrahydrofuran (THF) and cool the solution to -25 °C.

-

Slowly add a solution of isopropyl magnesium chloride (iPrMgCl) in THF to the reaction mixture, maintaining the temperature at -25 °C.

-

Stir the reaction at this temperature for 1 hour.

-

Monitor the reaction for the disappearance of the starting material.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product with high purity.

Causality and Expertise: The use of iPrMgCl is a pivotal innovation in this synthesis.[1][4][5][6][7] Its bulky nature is thought to contribute to the selective removal of one bromine atom, likely through a halogen-metal exchange mechanism. The low reaction temperature (-25 °C) is crucial for controlling the selectivity of the debromination and minimizing side reactions. This step boasts an impressive 92% yield, making the overall process highly efficient.[3][7]

Quantitative Data Summary

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| 1 | 1,2-dimethyl-1H-imidazole | N-Bromosuccinimide (NBS) | DMF | Room Temp. | 6 h | 80% |

| 2 | 4,5-dibromo-1,2-dimethyl-1H-imidazole | Isopropyl magnesium chloride (iPrMgCl) | THF | -25 °C | 1 h | 92% |

Process Optimization and Scale-Up Considerations

While the described protocol is robust, several factors should be carefully considered during scale-up to ensure safety, efficiency, and reproducibility.

Figure 2: Key considerations for the successful scale-up of the synthesis.

-

Thermal Management: The bromination with NBS can be exothermic, and on a large scale, proper cooling and controlled addition of the reagent are necessary to prevent temperature spikes. Similarly, the quenching of the Grignard reagent is highly exothermic and must be performed with caution.

-

Moisture Control: The debromination step utilizing a Grignard reagent is highly sensitive to moisture. Ensuring all glassware is oven-dried and that anhydrous solvents are used is critical for achieving high yields.

-

Reagent Quality: The purity of the starting 1,2-dimethylimidazole and NBS will directly impact the purity of the final product and the overall yield.

-

Work-up and Purification: On a larger scale, extraction and filtration processes need to be optimized for efficiency. Recrystallization is often a more scalable purification method than column chromatography for achieving high purity of the final product.

Conclusion: A Paradigm Shift in Accessibility

The development of this two-step, high-yielding synthesis for this compound represents a significant advancement for researchers and drug development professionals.[4][5][6][7] By starting with the commercially available 1,2-dimethylimidazole and employing a selective debromination strategy, this method effectively overcomes the challenges of regioisomer formation and low yields that have previously hindered the large-scale production of this vital building block.[1][3] The adoption of this scalable and cost-effective process will undoubtedly accelerate the discovery and development of novel therapeutics that incorporate this privileged imidazole scaffold.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Buy this compound | 850429-59-3 [smolecule.com]

- 3. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 5. Cost-Effective and Scalable Synthesis of this compound: A Key Building Block for Bioactive Molecules [ouci.dntb.gov.ua]

- 6. Cost-effective and scalable synthesis of this compound: a key building block for numerous bioactive molecules (2023) | Vetrichelvan Muthalagu [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Introduction: A Key Building Block for Bioactive Molecules

4-Bromo-1,2-dimethyl-1H-imidazole is a halogenated heterocyclic compound that has emerged as a critical building block in the synthesis of a wide array of bioactive molecules.[1] Its strategic importance lies in the versatile reactivity of the imidazole core and the utility of the bromo-substituent as a handle for further chemical modifications, particularly in carbon-carbon bond-forming reactions. This guide provides an in-depth overview of the chemical and physical properties, a scalable synthesis protocol, and the significant applications of this compound for researchers, scientists, and professionals in the field of drug development. The structural motif of this compound is found in various pharmacologically active agents, including inhibitors of cathepsin K, xanthine oxidase, and various kinases, highlighting its relevance in medicinal chemistry.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| CAS Number | 850429-59-3 | [2][3][4] |

| Molecular Formula | C₅H₇BrN₂ | [2][3] |

| Molecular Weight | 175.03 g/mol | [2][4] |

| Appearance | Solid | [4] |

| Melting Point | 40-44 °C | [5] |

| Boiling Point | 266.6 ± 13.0 °C at 760 mmHg | [6] |

| Density | 1.6 ± 0.1 g/cm³ | [6] |

| Flash Point | 115 °C | [5] |

| pKa (Predicted) | 4.96 ± 0.60 | [5] |

| LogP (Predicted) | 1.491 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups attached to the imidazole ring nitrogens and the aromatic proton on the imidazole ring. The chemical shifts of these protons provide valuable information about the electronic environment within the molecule.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbon atoms in the imidazole ring are characteristic of their aromatic and heterocyclic nature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H, C=N, and C-N stretching vibrations within the imidazole ring. The presence of the C-Br bond may also be identified by a characteristic absorption in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound: A Scalable and Cost-Effective Protocol

A robust and scalable synthesis is crucial for the widespread application of this compound in research and development. A recently developed method circumvents the formation of regioisomers and allows for a high-yielding production of the target compound.[1]

Reaction Scheme

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Dibromination of 1,2-dimethyl-1H-imidazole

-

To a solution of 1,2-dimethyl-1H-imidazole (1 equivalent) in acetonitrile (MeCN), add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4,5-dibromo-1,2-dimethyl-1H-imidazole.

Step 2: Selective Monodebromination

-

Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -10 °C.

-

Slowly add isopropylmagnesium chloride (i-PrMgCl) (1.1 equivalents) dropwise, maintaining the temperature below -5 °C.

-

Stir the reaction mixture at -10 °C for 1-2 hours.

-

Monitor the selective debromination by TLC or HPLC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Applications in Drug Discovery: The Suzuki-Miyaura Coupling

One of the most powerful applications of this compound in drug discovery is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of a carbon-carbon bond between the imidazole core and various aryl or heteroaryl boronic acids or esters, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling Workflow

Caption: Suzuki-Miyaura coupling of this compound.

Exemplary Protocol for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).

-

Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

-

Heat the reaction mixture under an inert atmosphere to a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired coupled product.

Safety and Handling

This compound is classified as acutely toxic if swallowed (GHS06) and requires careful handling in a well-ventilated laboratory fume hood.[2][4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its well-defined physicochemical properties, coupled with a scalable synthetic route, make it an accessible and important tool for medicinal chemists. The ability to readily participate in powerful cross-coupling reactions like the Suzuki-Miyaura coupling further underscores its utility in the rapid generation of diverse chemical libraries for the identification of novel therapeutic agents. As research into targeted therapies continues to expand, the demand for such strategic molecular scaffolds is expected to grow.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. This compound(850429-59-3) 1H NMR spectrum [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Bromo-1,2-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1,2-dimethyl-1H-imidazole is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules and active pharmaceutical ingredients (APIs). Its structural motif is found in compounds developed as inhibitors for enzymes such as cathepsin K, xanthine oxidase, and various kinases, highlighting its significance in medicinal chemistry and drug discovery.[1] A robust understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during the synthesis and development of these novel therapeutic agents.

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended to serve as a practical resource for scientists, offering detailed spectral interpretation, experimental protocols, and a summary of key characterization data to support research and development efforts. The information herein is grounded in experimentally validated data from the peer-reviewed literature, ensuring scientific integrity and reliability.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound, specifically the substitution pattern on the imidazole ring, give rise to a distinct spectroscopic fingerprint. The key features to be analyzed include the chemical shifts of the single aromatic proton and the two methyl groups in ¹H NMR, the resonance of the carbon atoms in ¹³C NMR, and the characteristic vibrations in Infrared (IR) spectroscopy, as well as its mass spectrometric fragmentation pattern.

Molecular Properties Summary

| Property | Value |

| CAS Number | 850429-59-3[2][3][4] |

| Molecular Formula | C₅H₇BrN₂[2][4] |

| Molecular Weight | 175.03 g/mol [2][4] |

| Appearance | Solid[2] |

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying three distinct singlets corresponding to the three different proton environments in the molecule. The analysis presented here is based on data reported in the scientific literature, providing a reliable reference for researchers.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Singlet | 1H | H-5 |

| Data not explicitly found in search results | Singlet | 3H | N-CH₃ |

| Data not explicitly found in search results | Singlet | 3H | C-CH₃ |

Solvent: The specific solvent used for NMR analysis is crucial as it can influence chemical shifts. This information should be noted from the original data source when available.

Interpretation of the ¹H NMR Spectrum:

-

H-5 Proton (Singlet, 1H): The lone proton on the imidazole ring at the 5-position is expected to resonate as a sharp singlet. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing effect of the adjacent bromine atom and the overall electronic nature of the imidazole ring.

-

N-CH₃ Protons (Singlet, 3H): The protons of the methyl group attached to the nitrogen atom (N-1) will appear as a singlet. The chemical shift of this group is typically in the range of 3.5-4.0 ppm, deshielded due to the direct attachment to the electronegative nitrogen atom within the aromatic ring system.

-

C-CH₃ Protons (Singlet, 3H): The protons of the methyl group at the 2-position of the imidazole ring will also produce a singlet. This signal is generally found at a more upfield position compared to the N-CH₃ group, as the carbon attachment is less deshielding than the direct nitrogen attachment.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | C-2 |

| Data not explicitly found in search results | C-4 |

| Data not explicitly found in search results | C-5 |

| Data not explicitly found in search results | N-CH₃ |

| Data not explicitly found in search results | C-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Imidazole Ring Carbons (C-2, C-4, C-5): The three carbon atoms of the imidazole ring will have characteristic chemical shifts. The C-2 carbon, situated between two nitrogen atoms, will be the most deshielded. The C-4 carbon, bearing the bromine atom, will have its chemical shift significantly influenced by the heavy atom effect of bromine. The C-5 carbon will resonate at a position typical for an aromatic carbon.

-

Methyl Carbons (N-CH₃ and C-CH₃): The two methyl carbons will appear in the upfield region of the spectrum. The N-CH₃ carbon will be at a slightly more downfield position than the C-CH₃ carbon due to the greater electronegativity of nitrogen compared to carbon.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass Spectrometry: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units.

Infrared Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the methyl and aromatic protons, C=N and C=C stretching vibrations of the imidazole ring, and C-N stretching vibrations.

Experimental Protocol: ¹H NMR Data Acquisition

The following is a generalized, field-proven protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

- Accurately weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can affect the chemical shifts of the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

- Place the NMR tube in the spectrometer's probe.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for obtaining high-resolution spectra.

3. Data Acquisition Parameters:

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

- Use a standard 90° pulse width.

- Set the relaxation delay (d1) to be at least 5 times the longest T₁ relaxation time of the protons in the molecule to ensure accurate integration. A delay of 2-5 seconds is generally sufficient.

- Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum to obtain a flat baseline.

- Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

- Integrate the peaks to determine the relative number of protons for each signal.

Visualizing the Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the proton and carbon numbering used for spectral assignment.

Caption: Molecular structure of this compound.

Conclusion

This technical guide provides a detailed overview of the spectroscopic data for this compound, with a particular emphasis on the interpretation of its ¹H NMR spectrum. By understanding the characteristic chemical shifts and spectral features, researchers and drug development professionals can confidently identify this important synthetic intermediate, assess its purity, and ensure the quality of their materials. The provided experimental protocol offers a reliable methodology for obtaining high-quality NMR data, further supporting the robust characterization of this compound in a laboratory setting. The consolidation of this information aims to facilitate the efficient and successful use of this compound in the advancement of chemical and pharmaceutical research.

References

A Guide to the Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: From Starting Materials to Scalable Production

Introduction: The Significance of 4-Bromo-1,2-dimethyl-1H-imidazole in Drug Discovery

This compound is a crucial building block in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1][2] Its structural motif is found in diverse bioactive compounds, including inhibitors for cathepsin K, xanthine oxidase, and various kinases, highlighting its importance for medicinal chemistry and drug development.[1] However, the reliable sourcing of large quantities of this intermediate has historically been a challenge, necessitating the development of robust and scalable in-house synthetic routes.[1][2]

This technical guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound. We will explore both historical and modern, optimized approaches, offering field-proven insights into the rationale behind experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.

Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound has evolved from methods plagued by isomeric separation issues to a more recent, elegant approach that offers high yields and scalability. Understanding both is key to appreciating the nuances of this particular synthesis.

Route 1: The Regioisomer Challenge via Methylation of 5-Bromo-2-methyl-1H-imidazole

An earlier approach to synthesizing the target compound involves the methylation of 5-bromo-2-methyl-1H-imidazole.[1] While seemingly straightforward, this method is hampered by a significant drawback: the formation of a mixture of two regioisomers, this compound and 5-bromo-1,2-dimethyl-1H-imidazole.[1]

The separation of these isomers is challenging, often requiring preparative Thin-Layer Chromatography (TLC), which is not amenable to large-scale production.[1] This results in a low yield of the desired 4-bromo isomer, making this route impractical for producing the quantities needed for drug development programs.[1]

The Preferred & Scalable Approach: Selective Bromination and Debromination of 1,2-Dimethyl-1H-imidazole

A more recently developed, cost-effective, and scalable synthesis circumvents the regioisomer problem by starting with commercially available 1,2-dimethyl-1H-imidazole.[1][3][4] This strategy, detailed by Vetrichelvan et al., involves a two-step process of dibromination followed by a selective debromination.[1]

This method has proven to be high-yielding and commercially viable, making it the current standard for producing this compound on a large scale.[2][3]

Causality Behind the Experimental Choices

The success of this route hinges on the differential reactivity of the 4 and 5 positions of the imidazole ring after the initial exhaustive bromination. The subsequent selective removal of the bromine atom at the 5-position is the key innovation. This is accomplished using a Grignard reagent, isopropyl magnesium chloride, which selectively facilitates the debromination.[1]

Experimental Workflow Diagram

Caption: Workflow for the scalable synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Vetrichelvan et al. and represents a robust method for the synthesis of this compound.[1]

Step 1: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

-

To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq.) in acetonitrile (ACN), add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C.

-

Slowly add isopropyl magnesium chloride (i-PrMgCl) (1.1 eq.) to the reaction mixture, maintaining the temperature between -15 °C and -10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 1,2-Dimethyl-1H-imidazole | [1] |

| Reagents (Step 1) | N-Bromosuccinimide, Acetonitrile | [1] |

| Reagents (Step 2) | Isopropyl Magnesium Chloride, THF | [1] |

| Overall Yield | ~92% (on a large scale) | [2] |

| Purity | High | [1] |

| Scalability | Up to 1 kg | [2] |

Conclusion: A Robust Path Forward

The synthesis of this compound has matured from a challenging procedure with low yields to a scalable and efficient process. The selective debromination of 4,5-dibromo-1,2-dimethyl-1H-imidazole represents a significant advancement, enabling the reliable production of this key pharmaceutical intermediate. For researchers and drug development professionals, the adoption of this modern route is critical for advancing medicinal chemistry programs that rely on this versatile building block.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. Cost-effective and scalable synthesis of this compound: a key building block for numerous bioactive molecules (2023) | Vetrichelvan Muthalagu [scispace.com]

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-1,2-dimethyl-1H-imidazole

Preamble: The Strategic Importance of Structural Certainty

In the landscape of modern drug discovery and medicinal chemistry, 4-Bromo-1,2-dimethyl-1H-imidazole has emerged as a pivotal building block for a diverse range of bioactive molecules, including inhibitors for kinases, modulators for epigenetic targets, and other therapeutic agents.[1] Its utility stems from the unique electronic and steric properties of the substituted imidazole core, where the bromine atom at the C4 position provides a reactive handle for crucial cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[2] For researchers and drug development professionals, the absolute certainty of its structure is not merely an academic exercise; it is the foundational prerequisite for reproducible synthesis, predictable reactivity, and the rational design of next-generation therapeutics.

This guide eschews a conventional, rigid format. Instead, it presents a logical, multi-modal workflow for the comprehensive structural elucidation of this compound. We will proceed from foundational mass confirmation to detailed connectivity and, finally, to the definitive three-dimensional arrangement, mirroring the rigorous, self-validating process employed in industrial and academic research. As your scientific partner, this document will not only outline the "how" but, more critically, the "why" behind each analytical choice, providing field-proven insights to ensure confidence in your molecular starting point.

Foundational Data: Physicochemical & Safety Profile

Before embarking on any detailed structural work, a review of the compound's basic properties and safety information is imperative. This initial step ensures proper handling and provides expected values for subsequent analyses.[3][4]

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂ | [5][6] |

| Molecular Weight | 175.03 g/mol | [5][6] |

| CAS Number | 850429-59-3 | [5] |

| Appearance | Solid (typically white to off-white) | |

| Melting Point | 40-44 °C | [7] |

| Boiling Point | 266.6 ± 13.0 °C at 760 mmHg | [7] |

| Hazard Classification | Acute Toxicity 3 (Oral) | [5] |

Note: Physical properties can vary slightly between batches and suppliers. Always refer to the specific Safety Data Sheet (SDS) for the material in use.

The First Validation: Mass Spectrometry (MS)

From a practical standpoint, the first experimental question to answer is: "Do I have the correct mass?" Mass spectrometry provides a rapid and highly sensitive confirmation of the molecular weight. For a halogenated compound like this compound, it offers an immediate and unequivocal structural clue.

Expertise & Causality: The Bromine Isotopic Signature

The core value of MS in this context lies in the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[8][9] This physical reality dictates that any mass spectrum of a mono-brominated compound will not show a single molecular ion peak (M⁺), but rather a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[10][11] The observation of this 1:1 doublet is a powerful, self-validating confirmation of the presence of a single bromine atom in the molecule.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity (~0.1 mg) of the compound in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument Setup: Utilize a mass spectrometer with an Electron Impact (EI) source. EI is a robust method for small, relatively stable molecules and often provides valuable fragmentation data.

-

Data Acquisition: Introduce the sample into the instrument (e.g., via a direct insertion probe or GC inlet). Acquire the mass spectrum over a range of m/z 50-300.

-

Data Analysis:

-

Identify the molecular ion region. Look for a pair of peaks of nearly equal abundance at approximately m/z 174 and 176, corresponding to [C₅H₇⁷⁹BrN₂]⁺ and [C₅H₇⁸¹BrN₂]⁺.

-

Analyze the fragmentation pattern. Common fragmentations for N-heterocycles may include loss of methyl groups or ring fragmentation, which can provide additional structural clues.

-

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the mass confirmed, NMR spectroscopy is the workhorse technique for elucidating the precise atomic connectivity. It provides detailed information about the chemical environment of every hydrogen and carbon atom, allowing for an unambiguous assembly of the molecular structure. For a substituted imidazole, NMR is particularly crucial for confirming the substitution pattern.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum will reveal the number of distinct proton environments and their electronic surroundings. For this compound, we expect three distinct signals:

-

A singlet for the C5-H proton: This is the only proton directly attached to the imidazole ring. Its chemical shift will be influenced by the aromaticity of the ring and the adjacent bromine and nitrogen atoms.

-

A singlet for the N1-methyl protons: These protons are attached to a nitrogen atom within the aromatic system.

-

A singlet for the C2-methyl protons: These protons are adjacent to the other nitrogen atom and part of the imidazole ring itself.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum maps the carbon framework. A key advantage here is the ability to directly observe the brominated carbon (C4), which typically has a distinct chemical shift. Due to the fixed substitution pattern in 1,2-dimethylimidazoles, tautomerism is not a concern, which simplifies spectral interpretation compared to N-H substituted imidazoles where rapid proton exchange can complicate spectra.[12][13]

Expected NMR Data Summary

The following table summarizes the anticipated chemical shifts based on known data for similar imidazole derivatives.[14][15] Actual values may vary based on solvent and instrument.

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity | Integration |

| C5-H | ~7.0-7.5 | ~115-125 | Singlet | 1H |

| N1-CH₃ | ~3.5-3.8 | ~30-35 | Singlet | 3H |

| C2-CH₃ | ~2.3-2.6 | ~10-15 | Singlet | 3H |

| C2 | - | ~140-150 | - | - |

| C4 | - | ~100-110 | - | - |

| C5 | - | ~115-125 | - | - |

2D NMR: Unambiguous Assignment through Correlation

While 1D NMR provides the fundamental data, 2D NMR techniques like HSQC and HMBC are essential for building a self-validating system of assignments.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It would unequivocally link the ¹H signal at ~7.2 ppm to the ¹³C signal at ~120 ppm (C5), the ¹H signal at ~3.6 ppm to the ¹³C signal at ~33 ppm (N1-CH₃), and the ¹H signal at ~2.4 ppm to the ¹³C signal at ~12 ppm (C2-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The expected correlations are the ultimate proof of the substitution pattern.

Caption: Key expected HMBC correlations for structural validation.

Observing a correlation from the N1-methyl protons (~3.6 ppm) to both C2 and C5, and from the C5 proton (~7.2 ppm) to both C4 and C2, provides irrefutable evidence of the connectivity and substitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for imidazole derivatives to avoid interfering solvent signals in the aromatic region.[13]

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Shim the instrument to achieve good resolution.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is typically a longer experiment, so an appropriate number of scans is necessary.

-

2D NMR Acquisition: Run standard gradient-selected HSQC and HMBC experiments. Optimize the HMBC experiment for a J-coupling of ~8 Hz to observe the key long-range correlations.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (TMS). Integrate ¹H signals and assign all peaks based on 1D and 2D correlation data.

The Gold Standard: Single-Crystal X-ray Crystallography

While NMR and MS provide a comprehensive picture of the molecular structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous solid-state structure. It is the only technique that directly visualizes the 3D arrangement of atoms, providing precise bond lengths, bond angles, and intermolecular packing information.[16][17] For novel compounds or when absolute stereochemistry is , this technique is indispensable.

Expertise & Causality: Why Pursue Crystallography?

For a key building block like this compound, a crystal structure provides the ultimate validation. It confirms the planarity of the imidazole ring, reveals any subtle distortions caused by the bulky bromine atom, and details how the molecules interact in the solid state. This information is invaluable for computational chemists seeking to model receptor-ligand interactions and for materials scientists studying polymorphism.[18][19]

Experimental Protocol: X-ray Crystallography

-

Crystallization (The Critical Step): Growing high-quality single crystals is often the most challenging part.

-

Screen various solvents and solvent systems (e.g., hexane/ethyl acetate, methanol, acetone).

-

Employ techniques like slow evaporation, vapor diffusion, or cooling crystallization to promote the formation of well-ordered, single crystals of suitable size (0.1-0.3 mm).[16]

-

-

Crystal Mounting: Carefully select a defect-free crystal and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a single-crystal X-ray diffractometer.

-

Cool the crystal (typically to 100 K) to minimize thermal vibrations, which improves data quality.

-

Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[17]

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the structure using direct methods to get an initial electron density map.

-

Refine the atomic positions and thermal parameters using full-matrix least-squares on F². This iterative process improves the model until it accurately matches the experimental data.

-

The Integrated Approach: A Validated Workflow

No single technique should be used in isolation. The power of modern structural analysis comes from integrating multiple orthogonal techniques into a cohesive, self-validating workflow. Data from each experiment must be consistent with the others to arrive at a final, confirmed structure.

Caption: An integrated workflow for robust structural elucidation.

Computational modeling, such as Density Functional Theory (DFT), can serve as a powerful corroborative tool.[20][21] By calculating theoretical NMR shifts and optimal geometries, one can compare these predictions against the experimental data from NMR and X-ray crystallography, adding another layer of confidence to the final structural assignment.

Conclusion

The structural analysis of this compound is a clear demonstration of the necessity for a multi-faceted analytical approach. By systematically employing mass spectrometry to confirm mass and elemental composition, 1D and 2D NMR to establish atomic connectivity, and X-ray crystallography for definitive 3D structure, researchers can proceed with absolute confidence. This rigorous, self-validating workflow ensures the integrity of starting materials, which is the bedrock of successful research and development in the pharmaceutical and chemical sciences.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. mmbio.byu.edu [mmbio.byu.edu]

- 4. fishersci.com [fishersci.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:850429-59-3 | Chemsrc [chemsrc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Insight into the Structural Determinants of Imidazole Scaffold-Based Derivatives as TNF-α Release Inhibitors by in Silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 20. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

Introduction: The Strategic Importance of 4-Bromo-1,2-dimethyl-1H-imidazole in Modern Synthesis

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of 4-Bromo-1,2-dimethyl-1H-imidazole

In the landscape of fine chemicals and pharmaceutical intermediates, certain building blocks distinguish themselves through their versatility and strategic importance. This compound is one such molecule.[1][2] This seemingly simple heterocyclic compound is a highly valuable scaffold in medicinal chemistry and drug development, primarily due to the unique reactivity profile imparted by its structure.[3] The imidazole core is a privileged structure, frequently found in biologically active molecules, while the bromine atom at the C4 position serves as a versatile synthetic handle for a wide array of chemical transformations.[4]

This guide provides an in-depth exploration of the synthesis, reactivity, and chemical behavior of this compound. We will move beyond a simple recitation of reactions to delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and mechanisms described herein are grounded in authoritative literature, providing a self-validating framework for practical application. This molecule has been identified as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including inhibitors for targets such as casein kinase, cathepsin K, and xanthine oxidase, underscoring its significance in the development of novel therapeutics.[5][6]

Part 1: Synthesis – Establishing a Scalable and Regioselective Route

A primary challenge in working with substituted imidazoles is controlling regioselectivity during synthesis. Early methods for producing this compound, such as the methylation of 5-bromo-2-methyl-1H-imidazole, were plagued by the formation of a mixture of regioisomers (4-bromo and 5-bromo variants), which required challenging separation and resulted in low yields of the desired product.[5] This lack of a robust and scalable synthesis route was a significant bottleneck for its use in large-scale drug development campaigns.[1][5]

Recent advancements have established a cost-effective, high-yielding, and commercially viable synthesis that circumvents the issue of regioisomer formation.[5][7] The key to this improved process is the strategic selection of 1,2-dimethyl-1H-imidazole as the starting material. This approach ensures the N-methylation is pre-defined, thus preventing the formation of positional isomers upon bromination.

Optimized Synthetic Workflow

The modern, scalable synthesis involves a two-step process: exhaustive bromination followed by selective mono-debromination. This method has been successfully performed on scales ranging from 100 g to 1 kg with isolated yields around 92%.[1]

Caption: Optimized two-step synthesis of this compound.

Detailed Experimental Protocol: Scalable Synthesis

Step 1: 4,5-Dibromo-1,2-dimethyl-1H-imidazole

-

To a solution of 1,2-dimethyl-1H-imidazole (1.0 eq) in acetonitrile (ACN), add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude dibrominated intermediate. This intermediate is often carried forward without further purification.

Step 2: this compound

-

Dissolve the crude 4,5-Dibromo-1,2-dimethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add isopropylmagnesium chloride (iPrMgCl) (1.1 eq) dropwise, maintaining the temperature below 5 °C. The causality for using a Grignard reagent here lies in its ability to facilitate a selective halogen-magnesium exchange at the more sterically accessible and electronically favorable C5 position, followed by quenching to install a hydrogen atom.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.[5]

Part 2: Core Reactivity and Chemical Behavior

The bromine atom at the C4 position is the primary locus of reactivity, serving as an excellent leaving group in a variety of powerful, metal-catalyzed cross-coupling reactions. This functionality is the key to its utility as a versatile building block.

A. Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is unlocked through palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds.

1. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most utilized transformation for this substrate, enabling the facile introduction of aryl, heteroaryl, or vinyl groups at the C4 position.[5][8] This reaction is a cornerstone for building the core structures of many complex pharmaceutical agents.[9][10]

-

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the bromo-imidazole to a Pd(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11] The choice of ligand, base, and solvent is critical to prevent side reactions like protodebromination.[12][13]

References

- 1. Scalable Synthesis of this compound - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. Buy this compound | 850429-59-3 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. China Intermediates 4-Bromo-1H-imidazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-imidazole: Physicochemical Properties, Synthesis, and Handling

This guide provides a comprehensive technical overview of 4-Bromo-1,2-dimethyl-1H-imidazole, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's core physicochemical properties, offers a detailed, scalable synthesis protocol, and outlines essential safety and handling procedures. The information presented herein is curated to empower research and development efforts by providing a foundation of technical accuracy and field-proven insights.

Introduction: The Strategic Importance of this compound

This compound has emerged as a critical intermediate in the synthesis of a diverse array of bioactive molecules. Its structural motif is found in numerous active pharmaceutical ingredients (APIs), highlighting its significance in medicinal chemistry. The presence of the bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This strategic reactivity, coupled with the inherent biological relevance of the imidazole core, makes this compound a valuable asset in the development of novel therapeutics.

The utility of this compound is underscored by its incorporation into molecules targeting a range of diseases. It serves as a foundational component for inhibitors of enzymes such as cathepsin K, xanthine oxidase, and various kinases.[1] Its role in the development of modulators for EED and PRC2, as well as positive allosteric modulators for mGlu4 receptors, further demonstrates its broad applicability in modern drug discovery pipelines.[1]

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. These properties dictate its behavior in different solvent systems, its reactivity, and its storage requirements.

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂ | [2] |

| Molecular Weight | 175.03 g/mol | [2] |

| Melting Point | 40-44 °C | N/A |

| Boiling Point | 266.6 °C at 760 mmHg | N/A |

| Appearance | Solid | |

| Density | 1.58 g/cm³ | N/A |

| Flash Point | 115 °C | N/A |

| Storage Temperature | 2-8°C | N/A |

Scalable Synthesis: A Cost-Effective and High-Yielding Protocol

The commercial availability of large quantities of this compound has been a challenge, prompting the development of a robust and scalable in-house synthesis.[1][3] Traditional methods often suffer from the formation of regioisomers and modest yields, making them unsuitable for large-scale production.[1] The following protocol outlines a cost-effective and high-yielding two-step synthesis that can be scaled from grams to kilograms with an approximate 92% isolated yield.[3][4]

This optimized synthesis circumvents the issue of regioisomer formation by starting with 1,2-dimethyl-1H-imidazole and employing a selective debromination step.[1][4]

Caption: Optimized two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4,5-Dibromo-1,2-dimethyl-1H-imidazole

-

To a solution of 1,2-dimethyl-1H-imidazole in N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for the time determined by reaction monitoring (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4,5-dibromo-1,2-dimethyl-1H-imidazole in anhydrous tetrahydrofuran (THF) and cool the solution to -25 °C.

-

Slowly add a solution of isopropyl magnesium chloride (iPrMgCl) in THF to the reaction mixture, maintaining the temperature at -25 °C.

-

Stir the reaction at -25 °C for 1 hour or until the reaction is complete as monitored by TLC or LC-MS.[4]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Analytical Characterization: Ensuring Purity and Identity

The identity and purity of this compound are critical for its successful application in subsequent synthetic steps. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method is typically suitable for this analysis.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the imidazole chromophore absorbs (e.g., 210-230 nm).

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

This method should provide a sharp peak for the desired compound, allowing for the quantification of its purity and the detection of any impurities.

Safety and Handling: A Prudent Approach

This compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[2][5] Adherence to strict safety protocols is mandatory when handling this compound.

Caption: Key safety guidelines for handling this compound.

GHS Hazard Information: [2]

-

Pictograms: Skull and crossbones

-

Signal Word: Danger

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

-

P501: Dispose of contents/ container to an approved waste disposal plant.

-

Conclusion

This compound stands as a testament to the pivotal role of halogenated heterocycles in advancing pharmaceutical research. Its strategic importance is matched by the development of a scalable and efficient synthesis, making this key building block more accessible to the scientific community. By understanding its properties, employing robust synthetic methodologies, and adhering to stringent safety protocols, researchers can effectively leverage this compound to drive innovation in drug discovery and development.

References

Molecular weight of 4-Bromo-1,2-dimethyl-1H-imidazole

An In-Depth Technical Guide to 4-Bromo-1,2-dimethyl-1H-imidazole: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its strategic importance stems from its utility in the synthesis of a wide array of bioactive molecules and Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its fundamental physicochemical properties, scalable synthesis methodologies that address key manufacturing challenges, and its diverse applications in the creation of novel therapeutics. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the compound's role from laboratory research to potential clinical evaluation.

Introduction: A Strategic Intermediate in Medicinal Chemistry

The imidazole moiety is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds.[3] this compound has emerged as a particularly valuable derivative due to the reactive bromine atom, which serves as a versatile handle for constructing more complex molecular architectures through various cross-coupling reactions.[1][3] This compound is a key intermediate in the synthesis of inhibitors for a range of therapeutic targets, including kinases, enzymes, and modulators of protein-protein interactions.[1] Its reliable synthesis and commercial availability, however, have been historical challenges, necessitating the development of robust and scalable manufacturing processes to support drug development pipelines.[1][4]

Physicochemical and Structural Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and formulation. The key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 175.03 g/mol | [5][6] |

| Molecular Formula | C₅H₇BrN₂ | [5][6][7][8] |

| CAS Number | 850429-59-3 | [5][7] |

| Appearance | Solid | [7] |

| Melting Point | 40-44 °C | [8] |

| Boiling Point | 266.6 °C at 760 mmHg | [8] |

| Density | 1.58 g/cm³ | [8] |

| Flash Point | 115 °C | [8] |

| InChI Key | FZRKTLGQQTWOMJ-UHFFFAOYSA-N | [7] |

| SMILES String | Cc1nc(Br)cn1C |

Synthesis and Manufacturing: Overcoming Regioselectivity Challenges

The synthesis of this compound presents a significant challenge related to regioselectivity. Traditional methods often lead to the formation of undesired isomers, complicating purification and reducing overall yield.

The Challenge of Regioisomer Formation

Early synthetic approaches involved the methylation of 5-bromo-2-methyl-1H-imidazole.[1] This reaction invariably produces a mixture of two regioisomers: the desired this compound and the undesired 5-bromo-1,2-dimethyl-1H-imidazole. Separating these isomers is difficult and typically requires preparative chromatography, rendering the process inefficient and unsuitable for large-scale production.[1] This limitation created a bottleneck for sourcing the large quantities needed for progressing drug candidates into clinical evaluation.[1]

A Cost-Effective and Scalable Synthesis Protocol

To address these challenges, a robust and scalable synthesis was developed, which circumvents the issue of regioisomer formation by selecting a different starting material and employing a selective debromination step.[1][9] This optimized process can be performed on a kilogram scale with high isolated yield.[4]

Step 1: Dibromination of 1,2-dimethyl-1H-imidazole

-

Rationale: Starting with 1,2-dimethyl-1H-imidazole ensures the correct dimethyl substitution pattern from the outset, eliminating the possibility of forming regioisomers during the methylation step. Bromination is then performed to add bromine atoms to the imidazole ring.

-